REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([C:26]([O:28]C)=O)[CH:15]([OH:25])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C>C(OCC)(=O)C.[Fe]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]2[CH:15]([OH:25])[C:16]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:22][C:26]2=[O:28])[CH2:10][CH2:9]1)=[O:7])([CH3:3])([CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
9.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C(C1=C(C=CC=C1)[N+](=O)[O-])O)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3 neck flask fitted with a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
Solids were washed with 20% methanol/ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous phase was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The mixture was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The material was dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1C(NC2=CC=CC=C2C1O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |